molecular formula C7H9N3O2 B2691523 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 300589-75-7

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No. B2691523
CAS RN: 300589-75-7
M. Wt: 167.168
InChI Key: WCGPQGBPGIDIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a chemical compound with the CAS Number: 300589-75-7 . It has a molecular weight of 167.17 . The IUPAC name for this compound is 1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide .


Molecular Structure Analysis

The InChI code for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide is 1S/C7H9N3O2/c1-10-4-5(7(12)9-8)2-3-6(10)11/h2-4H,8H2,1H3,(H,9,12) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Anti-Oxidative Properties

This compound is derived from Cordyceps bassiana, a species known for its anti-oxidative properties . It can potentially be used in research related to oxidative stress and its impact on various diseases.

Anti-Cancer Research

The compound has shown anti-cancer activities . It could be used in cancer research, particularly in studying the mechanisms of cancer progression and identifying potential therapeutic targets.

Anti-Inflammatory Applications

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide has been found to block AP-1-mediated luciferase activity, implying it has an anti-inflammatory function . This makes it useful in researching inflammatory diseases and testing anti-inflammatory drugs.

Anti-Diabetic Research

The compound has demonstrated anti-diabetic activities . It could be used in the study of diabetes, particularly in understanding the disease’s pathogenesis and developing new treatments.

Anti-Obesity Studies

This compound has shown anti-obesity activities . It could be used in obesity research, including the study of metabolic disorders and the development of weight loss drugs.

Anti-Angiogenic Research

The compound has anti-angiogenic activities . This makes it potentially useful in researching diseases characterized by abnormal blood vessel formation, such as cancer and certain eye diseases.

Anti-Nociceptive Research

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide has anti-nociceptive activities . It could be used in pain research, particularly in studying the mechanisms of pain perception and developing new analgesics.

Inhibition of Matrix Metalloproteinases (MMPs)

A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives, which are structurally similar to 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide, have shown potent and highly selective activity of inhibiting MMP 13 . This suggests potential applications in researching diseases associated with MMPs, such as arthritis and cancer.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-methyl-6-oxopyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10-4-5(7(12)9-8)2-3-6(10)11/h2-4H,8H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGPQGBPGIDIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide

CAS RN

300589-75-7
Record name 1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound of Example 27 (775 mg, 4.64 mmol) was dissolved in ethanol (10 mL) and heated to 78° C. Hydrazine hydrate (1.12 mL, 23.2 mmol) was added and the reaction was stirred at 78° C. overnight. The reaction was then cooled to room temperature and the product (white solid) was filtered off (590 mg, 76%).
Quantity
775 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.